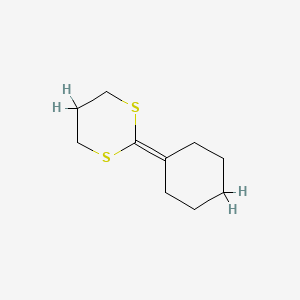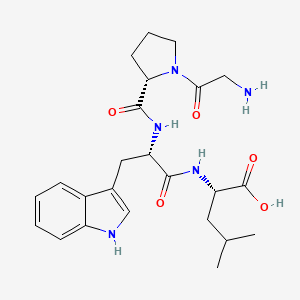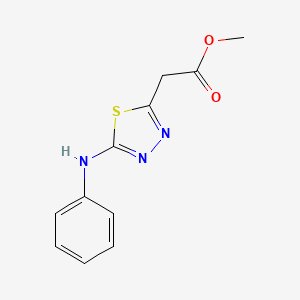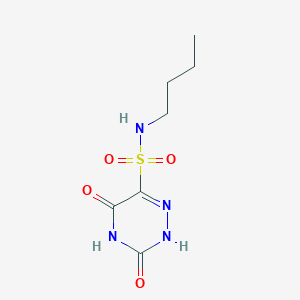
N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide is a chemical compound belonging to the triazine family Triazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted triazine derivative with sulfonamide under acidic or basic conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a range of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazine derivatives such as:
- 2,4,6-triamino-1,3,5-triazine (melamine)
- 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
- 2-amino-4,6-dimethyl-1,3,5-triazine
Uniqueness
N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
30018-58-7 |
|---|---|
Fórmula molecular |
C7H12N4O4S |
Peso molecular |
248.26 g/mol |
Nombre IUPAC |
N-butyl-3,5-dioxo-2H-1,2,4-triazine-6-sulfonamide |
InChI |
InChI=1S/C7H12N4O4S/c1-2-3-4-8-16(14,15)6-5(12)9-7(13)11-10-6/h8H,2-4H2,1H3,(H2,9,11,12,13) |
Clave InChI |
PTKRCUQNJRECDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCNS(=O)(=O)C1=NNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


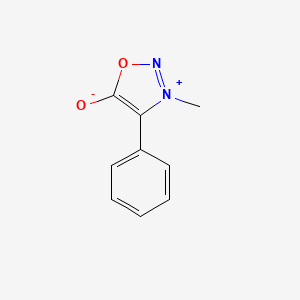
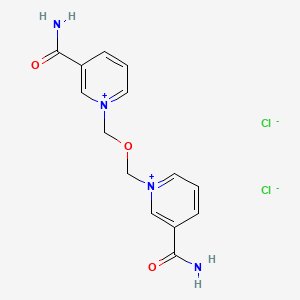
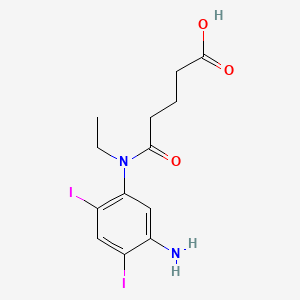
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)
![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
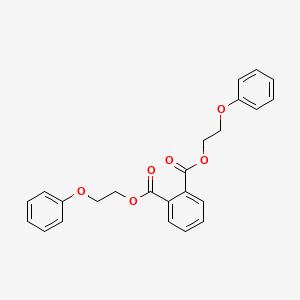
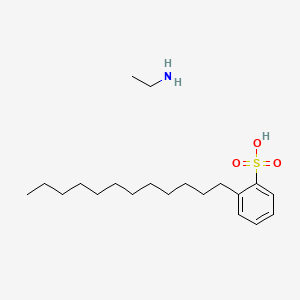
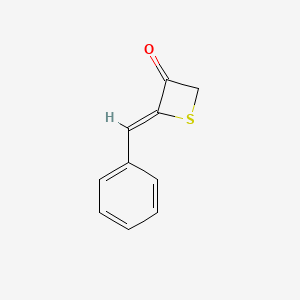
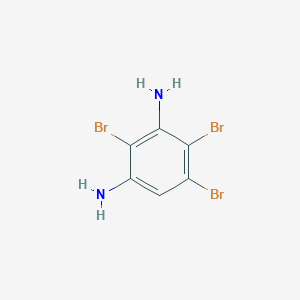
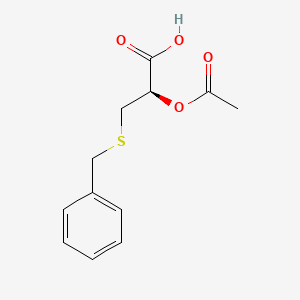
![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)
